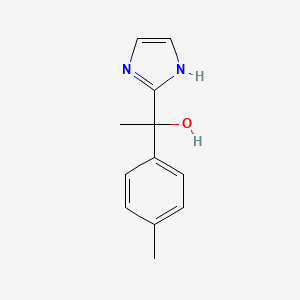

1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-

Beschreibung

Eigenschaften

IUPAC Name |

1-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)12(2,15)11-13-7-8-14-11/h3-8,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLYATXVGYDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, the use of erbium triflate as a catalyst in the reaction of α-azido chalcones, aryl aldehydes, and anilines can produce imidazole derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as imidazole alcohols.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- typically involves several methodologies. One common approach includes the cyclization of amido-nitriles using nickel-catalyzed reactions. This process can be summarized as follows:

- Starting Materials : Amido-nitriles are reacted in the presence of a nickel catalyst.

- Reactions : The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization.

- Yield : This method often results in high yields of the desired imidazole derivative.

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Converts to different oxidation states of imidazole derivatives.

- Reduction : Produces more reduced forms like imidazole alcohols.

- Substitution : Functional groups can replace hydrogen atoms in the imidazole ring.

Common reagents involved include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Controlled temperatures and specific catalysts are crucial for achieving high selectivity and yield.

Chemistry

1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- serves as a vital building block in organic synthesis. It is used to create complex organic molecules and acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that imidazole derivatives can inhibit the growth of certain pathogens, suggesting their utility in developing new therapeutic agents against infectious diseases .

Medicine

Imidazole derivatives are explored for their therapeutic potential in treating various conditions, including infections and cancer. Their ability to interact with biological targets makes them candidates for drug development . Notably, studies have demonstrated that certain analogs exhibit selective activity on adrenergic receptors, which could lead to advancements in pharmacology .

Industrial Applications

In industrial settings, 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is utilized in developing functional materials such as dyes for solar cells and catalysts for chemical reactions. Its unique properties allow it to enhance the efficiency of these applications significantly .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of imidazole-containing chalcones against Aspergillus fumigatus, revealing a strong inhibitory effect. This suggests potential applications in treating fungal infections .

Drug Development

Research focused on the structure-activity relationship of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogs demonstrated their selective agonist activity on alpha 2-adrenoceptors. This highlights their promise as therapeutic agents in managing conditions like hypertension .

Wirkmechanismus

The mechanism of action of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Structural and Functional Differences

- Substituent Effects : The target compound’s α-methyl and 4-methylphenyl groups enhance steric hindrance compared to simpler analogs like 4,5-diphenylimidazole. This may reduce solubility in polar solvents but improve stability in hydrophobic environments . In contrast, nitro-substituted derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit higher reactivity due to electron-withdrawing effects, enabling further functionalization .

- Crystallinity and Packing : highlights that aryl-substituted imidazoles (e.g., (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines) form triclinic crystals stabilized by weak C–H⋯N and π-π interactions. The target compound’s 4-methylphenyl group likely promotes similar packing motifs, whereas nitro or hydroxy substituents may alter intermolecular bonding patterns .

Pharmacokinetic and Drug-Likeness Profiles

Compounds with methylphenyl groups, such as 2-(4-methylphenyl)indolizine, exhibit favorable log P values (3.73) and blood-brain barrier (BBB) penetration, suggesting that the target compound may share similar pharmacokinetic traits . However, the methanol group in the target molecule could improve aqueous solubility relative to purely aromatic analogs.

Biologische Aktivität

The compound 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is a member of the imidazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- can be represented as follows:

This compound features an imidazole ring, which is known for its ability to participate in hydrogen bonding and coordination with metal ions, contributing to its biological activity.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing imidazole rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

1H-Imidazole-2-methanol derivatives have been investigated for their anticancer potential. A study focusing on similar imidazole compounds reported varying degrees of cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.4 |

| Compound B | HL-60 (Leukemia) | 3.2 |

| Compound C | HCT-116 (Colon Cancer) | 7.8 |

These results suggest that structural modifications in imidazole derivatives can enhance their anticancer activity.

Enzyme Inhibition

Imidazole compounds are known to act as enzyme inhibitors. For instance, certain derivatives have been identified as selective inhibitors of aldosterone synthase (CYP11B2), which is crucial in treating conditions like hyperaldosteronism and heart failure . The selectivity of these compounds could be attributed to their specific interactions with the enzyme's active site.

Case Studies

- Inhibition of HIV Integrase : A study on related imidazole compounds revealed significant inhibition of HIV integrase activity. Compounds exhibiting more than 50% inhibition were considered active, with some showing inhibition rates exceeding 80% . This suggests potential for developing antiviral therapies targeting HIV.

- Antiproliferative Activity : Another investigation into imidazole derivatives indicated that modifications at specific positions on the phenyl ring could lead to enhanced antiproliferative effects against cancer cell lines . The study highlighted the importance of substituents in modulating biological activity.

The biological activities of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- can be attributed to several mechanisms:

- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acid residues in target proteins, influencing their function.

- Molecular Interactions : The presence of methyl and phenyl groups can enhance lipophilicity and facilitate interactions with cellular membranes or receptors.

- Enzyme Interaction : Specific binding to enzyme active sites can inhibit their function, leading to therapeutic effects.

Q & A

Basic: What are standard synthetic routes for preparing 1H-imidazole-2-methanol derivatives with aryl substituents?

The synthesis typically involves multi-step condensation reactions. For example, a Schiff base formation between an aldehyde and amine precursor in methanol under acidic catalysis (e.g., glacial acetic acid) is common, followed by cyclization. describes a similar approach using 1H-imidazole-4-carboxaldehyde and 2-aminophenol, yielding a substituted imidazole ligand via reflux and precipitation . For aryl-substituted derivatives like the target compound, substituting the aldehyde with 4-methylbenzaldehyde and optimizing reaction conditions (temperature, solvent polarity, and catalyst) are critical. Purification via cold methanol washing and desiccation ensures product purity .

Basic: How are structural and purity parameters validated for this compound?

Characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and stereochemistry. For instance, aromatic protons in DMSO-d₆ typically resonate between δ 6.35–8.69 ppm for imidazole and aryl groups .

- Elemental analysis to verify stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Single-crystal X-ray diffraction (if crystallizable) for unambiguous structural determination, as demonstrated in studies of analogous imidazole derivatives .

Advanced: How can researchers address contradictions between spectroscopic data and computational modeling for this compound?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Methodological steps include:

Re-evaluate experimental conditions : Ensure NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) do not influence tautomeric equilibria .

DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA, incorporating solvent models (e.g., PCM) to align with experimental spectra .

Dynamic NMR studies : Resolve fast-exchange proton environments by lowering the temperature or using higher-field instruments .

Crystallographic validation : Compare X-ray-derived bond lengths/angles with computational predictions to identify systematic errors .

Advanced: What strategies optimize coordination chemistry applications of this compound?

The imidazole moiety acts as a versatile ligand. Key approaches include:

- Functionalization : Introduce chelating groups (e.g., hydroxyl or carboxylate) at the methanol position to enhance metal-binding affinity, as seen in phenanthroimidazole-based ligands .

- pH-dependent studies : Protonation states of the imidazole nitrogen influence coordination modes. Titration experiments (UV-Vis or potentiometric) can map binding behavior under varying pH .

- Mixed-ligand complexes : Combine with ancillary ligands (e.g., bipyridine) to tune redox and photophysical properties, leveraging steric effects from the 4-methylphenyl group .

Basic: What are the key physicochemical properties of this compound, and how are they determined?

Critical properties include:

- Melting point : Determined via capillary method (89–92°C for benzyl-substituted analogs) .

- Solubility : Tested in polar (methanol, DMSO) and nonpolar solvents (diethyl ether) to guide reaction solvent selection .

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>200°C for similar imidazoles) .

Advanced: How can computational methods guide the design of bioactive derivatives?

- Docking studies : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., enzymes or receptors). highlights benzimidazole derivatives docked into active sites, with substituent effects (e.g., 4-methylphenyl) analyzed for steric compatibility .

- QSAR modeling : Correlate electronic (HOMO/LUMO) or steric descriptors (logP, molar refractivity) with bioactivity data to prioritize synthetic targets .

- Metabolic stability prediction : Tools like SwissADME assess susceptibility to oxidative metabolism, guiding structural modifications (e.g., fluorination) .

Advanced: What crystallographic challenges arise in resolving structures of bulky aryl-substituted imidazoles?

- Disorder in aryl groups : Large substituents (e.g., 4-methylphenyl) may exhibit rotational disorder. Mitigate via low-temperature data collection (100 K) to reduce thermal motion .

- Twinning : Common in high-symmetry space groups. Use SHELXL’s TWIN/BASF commands for refinement, as described in .

- Weak diffraction : Bulky groups reduce crystal quality. Optimize crystallization conditions (e.g., slow evaporation in methanol/water mixtures) .

Basic: How is regioselectivity achieved in synthesizing 1,2,4,5-tetrasubstituted imidazoles?

Regioselectivity is controlled by:

- Precursor design : Use pre-functionalized starting materials (e.g., 4-methylbenzaldehyde) to direct cyclization .

- Catalytic systems : Acidic (e.g., HOAc) or metal-mediated conditions favor specific tautomers. demonstrates trifluoromethylphenyl incorporation via tailored catalysts .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.